molecular formula C23H15NO6S B3542033 2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate

2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3542033
M. Wt: 433.4 g/mol
InChI Key: BOSMDIZCTCCIFZ-UHFFFAOYSA-N
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Description

2-Naphthol, also known as β-naphthol, is a colorless crystalline solid that is an isomer of 1-naphthol . It is a naphthalene homologue of phenol, but more reactive . Benzoate is the salt or ester of benzoic acid, and it is commonly used as a food preservative .


Synthesis Analysis

Traditionally, 2-naphthol is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . The synthesis of the specific compound you mentioned would likely involve further steps to introduce the benzoate and nitrophenylsulfonyl groups.


Molecular Structure Analysis

The molecular structure of 2-naphthol consists of a naphthalene ring with a hydroxyl group at the 2-position . The structure of benzoate is a benzene ring with a carboxylate group . The specific structure of “2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate” would be a combination of these structures with additional modifications.


Chemical Reactions Analysis

2-Naphthol is known to be involved in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-naphthol include a molecular weight of 144.173 g/mol, a melting point of 121 to 123 °C, and a boiling point of 285 °C . It is soluble in simple alcohols, ethers, and chloroform .

Safety and Hazards

2-Naphthol is harmful when inhaled or swallowed and is dangerous to the environment, especially aquatic organisms . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

naphthalen-2-yl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO6S/c25-23(30-18-14-13-16-7-1-2-8-17(16)15-18)19-9-3-5-11-21(19)31(28,29)22-12-6-4-10-20(22)24(26)27/h1-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMDIZCTCCIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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